

# Vintafolide: A Technical Guide to a Folate Receptor-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Vintafolide |           |
| Cat. No.:            | B1663039    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Vintafolide (EC145) is a small molecule drug conjugate (SMDC) that represents a targeted approach to cancer therapy. It is composed of folic acid, which serves as a targeting ligand, conjugated to the potent vinca alkaloid, desacetylvinblastine hydrazide (DAVLBH), via a cleavable disulfide linker. The therapeutic strategy is based on the over-expression of the folate receptor (FR), particularly the alpha isoform (FRα), on the surface of various solid tumors, including ovarian and non-small cell lung cancer, while its expression on normal tissues is limited. This differential expression allows for the selective delivery of the cytotoxic payload to cancer cells, theoretically minimizing systemic toxicity. Vintafolide was co-developed with etarfolatide (EC20), a SPECT-based imaging agent designed to identify patients with FR-positive tumors, enabling a personalized medicine approach. Despite showing initial promise in Phase II trials, the Phase III PROCEED trial in platinum-resistant ovarian cancer was stopped in 2014 as it did not meet the primary endpoint of progression-free survival. This guide provides a comprehensive technical overview of vintafolide, its mechanism, preclinical and clinical data, and the experimental protocols used in its evaluation.

#### **Mechanism of Action**

**Vintafolide**'s mechanism of action is a multi-step process that leverages the biology of the folate receptor to achieve targeted cell killing.[1][2][3]

#### Foundational & Exploratory





- Targeting and Binding: Vintafolide circulates in the bloodstream and selectively binds to FRα-expressing cancer cells with high affinity (Kd ≈ 0.1 nM).[4] The folic acid component of the conjugate acts as the high-affinity ligand for the receptor.[4]
- Receptor-Mediated Endocytosis: Upon binding, the **vintafolide**-FRα complex is internalized into the cell through endocytosis, forming an endosome.[1][2][3]
- Payload Release: The intracellular environment of the endosome is acidic and has a different reductive potential compared to the bloodstream. This environment facilitates the cleavage of the disulfide linker connecting the folic acid moiety to the DAVLBH payload.[5]
- Cytotoxic Effect: Once released into the cytoplasm, DAVLBH, a potent microtubuledestabilizing agent, binds to tubulin. This disrupts the formation of the mitotic spindle, leading to M-phase cell cycle arrest and subsequent apoptosis (programmed cell death) of the cancer cell.[2]





Click to download full resolution via product page

Vintafolide's targeted mechanism of action.



#### Companion Diagnostic: Etarfolatide (99mTc-EC20)

A key component of the **vintafolide** development program was the parallel development of etarfolatide (99mTc-EC20), a folate-targeted companion diagnostic imaging agent.[6] This agent consists of folic acid linked to the radioisotope Technetium-99m.

Purpose: Etarfolatide is used with single-photon emission computed tomography (SPECT) to non-invasively visualize the location and extent of FR-positive disease throughout the body. This allows for the selection of patients whose tumors express the target receptor and are therefore more likely to benefit from **vintafolide** therapy.[7][8]

Patient Stratification: In clinical trials, patients were categorized based on the percentage of their target lesions that were FR-positive as determined by etarfolatide imaging:

- FR++ (or FR 100%): All target lesions are FR-positive.
- FR+ (or FR 10-90%): At least one, but not all, target lesions are FR-positive.
- FR- (or FR 0%): No target lesions are FR-positive.[9][10]





Click to download full resolution via product page

Workflow for patient selection using etarfolatide.

### Quantitative Preclinical and Clinical Data Preclinical Data

**Vintafolide** demonstrated significant, FR-dependent anti-tumor activity in a variety of preclinical models. The targeting mechanism was shown to be specific, as excess free folic acid could block its cytotoxic effects, and FR-negative cells were resistant to the drug.[4]



Table 1: Summary of Preclinical Data for Vintafolide

| Parameter                | Value / Result                                     | Model System                                                       | Reference |
|--------------------------|----------------------------------------------------|--------------------------------------------------------------------|-----------|
| Binding Affinity (Kd)    | ~0.1 nM                                            | Folate Receptor α                                                  | [4]       |
| Payload (DAVLBH)<br>IC50 | 4 - 67 nM                                          | Panel of Triple-<br>Negative Breast<br>Cancer (TNBC) Cell<br>Lines | [1]       |
| In Vivo Efficacy         | Complete Response<br>(5/5 mice)Cures (4/5<br>mice) | Nude mice with FR-<br>positive KB human<br>xenografts              | [2]       |
| In Vivo Efficacy         | 75% Cures (6/8 mice)                               | FR-high MDA-MB-231<br>TNBC xenograft<br>model (9.6 mg/kg<br>dose)  | [1]       |
| In Vivo Efficacy         | 76% Tumor Growth<br>Inhibition (TGI)               | FR-low CAL51 TNBC<br>xenograft model (9.6<br>mg/kg dose)           | [1]       |

#### **Clinical Trial Data**

**Vintafolide** was evaluated in several clinical trials, most notably in platinum-resistant ovarian cancer and non-small-cell lung cancer (NSCLC). The randomized Phase II PRECEDENT trial provided key efficacy data.

Table 2: Efficacy Data from the Phase II PRECEDENT Trial (Platinum-Resistant Ovarian Cancer)



| Endpoint       | Patient<br>Subgroup<br>(FR Status) | Vintafolide<br>+ PLD | PLD Alone           | Hazard<br>Ratio (95%<br>CI) | p-value |
|----------------|------------------------------------|----------------------|---------------------|-----------------------------|---------|
| Median PFS     | All Patients<br>(ITT)              | 5.0 months           | 2.7 months          | 0.63 (0.41 -<br>0.96)       | 0.031   |
| Median PFS     | FR 100%<br>Positive                | 5.5 months           | 1.5 months          | 0.38 (0.17 -<br>0.85)       | 0.013   |
| Median PFS     | FR 10-90%<br>Positive              | Not specified        | Not specified       | 0.873                       | -       |
| Median PFS     | FR 0%<br>Positive                  | No benefit observed  | No benefit observed | 1.806                       | -       |
| *PFS:          |                                    |                      |                     |                             |         |
| Progression-   |                                    |                      |                     |                             |         |
| Free Survival; |                                    |                      |                     |                             |         |
| PLD:           |                                    |                      |                     |                             |         |

Pegylated

Liposomal

Doxorubicin;

ITT: Intent-to-

Treat. Data

from

Naumann et

al., 2013.[4]

Table 3: Efficacy Data from Phase II NSCLC Trials



| Endpoint                                                | Patient<br>Subgroup (FR<br>Status) | Vintafolide                     | Docetaxel  | Hazard Ratio<br>(95% CI) |
|---------------------------------------------------------|------------------------------------|---------------------------------|------------|--------------------------|
| Median OS<br>(TARGET Trial)                             | Adenocarcinoma                     | 12.5 months<br>(with Docetaxel) | 6.6 months | 0.72 (0.44 - 1.16)       |
| Median OS (EC-<br>FV-03 Trial)                          | FR 100%<br>Positive                | 47.2 weeks                      | -          | -                        |
| Median OS (EC-<br>FV-03 Trial)                          | FR 10-90%<br>Positive              | 14.9 weeks                      | -          | -                        |
| *OS: Overall Survival. Data from various trial reports. |                                    |                                 |            |                          |

### **Experimental Protocols**

## Folate Receptor Binding Assay (Competitive Radioligand)

This protocol outlines a method to determine the binding affinity (Ki) of **vintafolide** for the folate receptor.

- Preparation of Membranes: Homogenize FR-positive cells or tissues (e.g., KB cells, tumor tissue) in a cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4). Determine the protein concentration using a BCA or Bradford assay.
- Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled folate ligand (e.g., 3H-folic acid).
- Competition: Add increasing concentrations of unlabeled **vintafolide** (the competitor) to the wells. Include control wells with no competitor (total binding) and wells with a large excess of unlabeled folic acid (non-specific binding).



- Incubation: Add the membrane preparation to each well and incubate (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.
- Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate. The filters will trap the membranes with the bound radioligand.
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
- Quantification: Dry the filters and measure the trapped radioactivity using a scintillation counter.
- Data Analysis: Subtract non-specific binding from all measurements to determine specific binding. Plot the percentage of specific binding against the log concentration of vintafolide.
   Use non-linear regression analysis to calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

#### **In Vitro Cytotoxicity Assay**

This protocol describes a method to measure the cytotoxic effect of **vintafolide** on cancer cells.

- Cell Plating: Seed FR-positive (e.g., MDA-MB-231) and FR-negative control cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Preparation: Prepare a stock solution of vintafolide in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of final concentrations to be tested.
- Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of vintafolide. Include vehicle-only controls and untreated controls.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
- Viability Assessment: Measure cell viability using a suitable assay. Examples include:
  - MTT Assay: Add MTT reagent, incubate to allow formazan crystal formation by metabolically active cells, solubilize the crystals with a solvent, and measure absorbance.



- Fluorescent Assays: Use a reagent like CellTiter-Glo® (measures ATP) or a dye that stains dead cells (e.g., CellTox™ Green).
- Data Analysis: Normalize the results to the untreated control wells (representing 100% viability). Plot the percentage of cell viability against the log concentration of vintafolide. Use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).

#### In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a typical workflow for assessing the anti-tumor activity of **vintafolide** in an animal model.

- Animal Model: Use immunocompromised mice (e.g., nu/nu or SCID).
- Tumor Implantation: Subcutaneously implant FR-positive human cancer cells (e.g., KB, MDA-MB-231) into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Treatment Administration: Administer **vintafolide** intravenously via the tail vein. The dosing schedule can vary but is often based on preclinical optimization (e.g., 2 µmol/kg, three times a week). The control group receives a vehicle solution.
- Monitoring: Monitor tumor volume (calculated using the formula (Length x Width²)/2), body
  weight (as an indicator of toxicity), and the general health of the animals regularly throughout
  the study.
- Endpoint: The study concludes when tumors in the control group reach a maximum allowed size, or after a predetermined period. Efficacy is evaluated by comparing the tumor growth inhibition (TGI) in the treated groups to the control group. A complete response (CR) is defined as the disappearance of a measurable tumor.

# SPECT Imaging with Etarfolatide (Clinical Protocol Outline)



This protocol provides a general outline for patient imaging with 99mTc-etarfolatide.

- Patient Preparation: Patients may receive an intravenous administration of folic acid 1-3
  minutes prior to the imaging agent to improve image quality by partially blocking low-affinity
  binding sites in non-target tissues like the kidneys.
- Radiopharmaceutical Administration: Administer a specified dose of 99mTc-etarfolatide (e.g., 740 MBq) intravenously.
- Imaging: Perform whole-body planar and SPECT/CT imaging at a set time point after injection (e.g., 1-2 hours) to allow for radiotracer distribution and clearance from the blood pool.
- Image Analysis: A nuclear medicine physician analyzes the SPECT/CT images. Target lesions identified on the diagnostic CT are evaluated for etarfolatide uptake on the corresponding SPECT images.
- FR Status Determination: Each target lesion is classified as FR-positive or FR-negative. The patient's overall FR status (FR 100%, FR 10-90%, or FR 0%) is then determined based on the percentage of target lesions that are FR-positive, which is used to determine eligibility for vintafolide treatment.[9]

#### **Summary and Future Perspectives**

**Vintafolide** was a pioneering agent in the field of small molecule drug conjugates, showcasing the potential of targeting the folate receptor to deliver potent chemotherapy. The integrated use of the etarfolatide companion diagnostic was a significant step towards personalized cancer medicine, allowing for the pre-selection of patients most likely to respond.

Despite promising preclinical data and Phase II results, the failure to demonstrate a significant progression-free survival benefit in the Phase III setting led to the discontinuation of its development. This outcome highlights the challenges in translating promising mid-stage results into late-stage clinical success, particularly in heavily pre-treated and complex patient populations like platinum-resistant ovarian cancer.

The **vintafolide** program, however, has provided invaluable insights for the field. It validated the folate receptor as a viable target for drug delivery and underscored the importance of



robust patient selection strategies. The lessons learned from its development continue to inform the design and clinical evaluation of next-generation antibody-drug conjugates (ADCs) and SMDCs targeting the folate receptor and other tumor-associated antigens. Future research in this area will likely focus on optimizing linker-payload technologies, exploring novel cytotoxic agents, and refining patient stratification biomarkers to ultimately improve therapeutic outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Vintafolide: A Novel Targeted Epithelial Ovarian Cancer Agent Page 5 [medscape.com]
- 3. Vintafolide Wikipedia [en.wikipedia.org]
- 4. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of vintafolide (EC145) and its use in the treatment of platinum-resistant ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vintafolide: a novel targeted agent for epithelial ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (vintafolide) and companion SPECT-based imaging agent (99mTc-etarfolatide) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Vintafolide: A Technical Guide to a Folate Receptor-Targeted Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663039#vintafolide-for-targeted-cancer-therapy-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com